molecular formula C13H16O7S B016401 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose CAS No. 23643-29-0

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Cat. No. B016401
CAS RN: 23643-29-0
M. Wt: 316.33 g/mol
InChI Key: UQADBXIDJFBONH-SYLRKERUSA-N
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Description

1,6-Anhydro-4-O-p-toluenesulfonyl-b-D-glucopyranose (1,6-Anh-4-OTs-b-D-glc) is a sugar derivative that is widely used in a variety of scientific research applications. It is a powerful tool for the synthesis of complex sugar molecules and has been used in many biochemical and physiological studies. This essay will provide an overview of 1,6-Anh-4-OTs-b-D-glc, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Intermediate in Synthesis of Biomedically Potent Compounds

This compound serves as an intermediate molecule in the synthesis of biomedically potent compounds . It plays a pivotal role in the creation of various complex molecules that have significant biomedical applications.

Creation of Glycoside Medications

It is extensively used in the genesis of diverse glycoside medications . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play a crucial role in many biological processes and are used in medication for a variety of therapeutic purposes.

Synthesis of Anticancer Compounds

The compound has potential applications in the synthesis of anticancer compounds . While the specific anticancer properties of this compound are not mentioned, it’s worth noting that many similar compounds are known to have anticancer properties.

Anti-Human Immunodeficiency Virus (HIV) Applications

Similar compounds, such as 1,6-naphthyridines, are known to have anti-HIV properties . While it’s not explicitly stated that this compound has anti-HIV properties, it’s possible that it could be used in the synthesis of anti-HIV medications.

Anti-Microbial Applications

Again, similar compounds are known to have anti-microbial properties . This suggests potential applications of this compound in the creation of new antibiotics or other anti-microbial medications.

Analgesic Applications

1,6-naphthyridines, which are similar compounds, are known to have analgesic (pain-relieving) properties . This suggests that this compound could potentially be used in the synthesis of new pain-relieving medications.

Anti-Inflammatory Applications

Similar compounds are known to have anti-inflammatory properties . This suggests potential applications of this compound in the creation of new anti-inflammatory medications.

Anti-Oxidant Applications

Finally, similar compounds are known to have anti-oxidant properties . This suggests potential applications of this compound in the creation of new anti-oxidant medications.

properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADBXIDJFBONH-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441217
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23643-29-0
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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